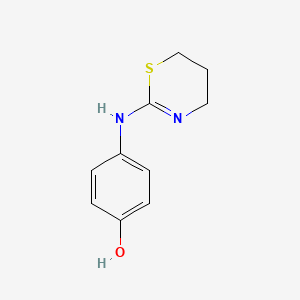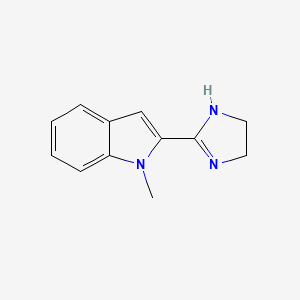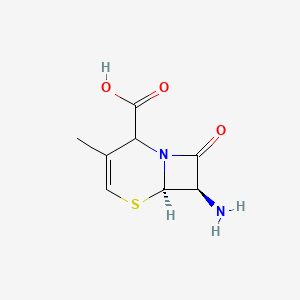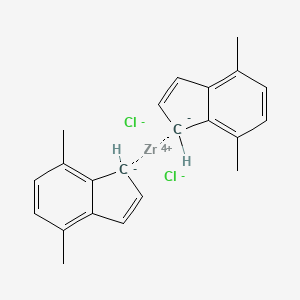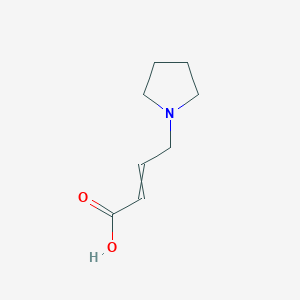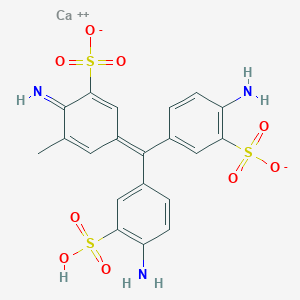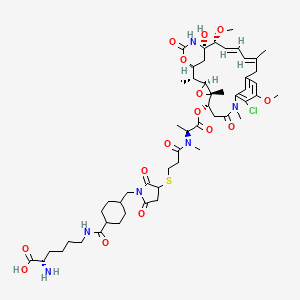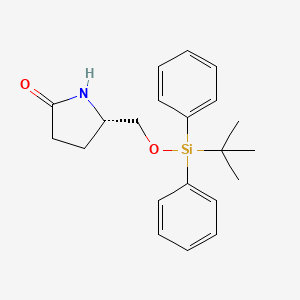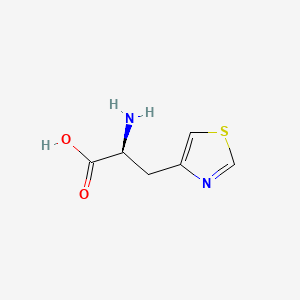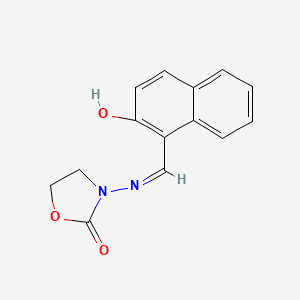
Aoz-HN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Detection in Cultured Fish : Cheng et al. (2009) developed a sensitive polyclonal enzyme-linked immunosorbent assay (ELISA) for detecting AOZ in cultured fish. They found this method to be highly effective, with a detection limit well below the minimum required performance limits for tissue-bound residues of AOZ in the European Communities (Cheng et al., 2009).
Rapid Quantitative Detection in Animal Tissues : Xie et al. (2017) developed an immunochromatography test strip (ICTS) based on colloidal gold–McAb probe for rapid, quantitative, and sensitive detection of AOZ in animal tissues. This method showed good recovery rates and agreement with high-performance liquid chromatography-mass spectrometry (HPLC-MS) results (Xie et al., 2017).
Air Flow Assessment in Dairy Cattle Buildings : Bustos-Vanegas et al. (2019) used computational fluid dynamics (CFD) for air flow assessment in the animal occupied zone (AOZ) in dairy cattle buildings, aiming to improve welfare and emission controls (Bustos-Vanegas et al., 2019).
Degradation by Electron Beam Irradiation : Liu et al. (2006) investigated the effect of electron irradiation on AOZ solutions, finding efficient degradation and no toxic products formed, which could be significant for environmental safety (Liu et al., 2006).
Antibody Production for Detection : Cooper et al. (2004) focused on producing polyclonal antibodies to detect AOZ in tissues, highlighting the specificity and sensitivity of these antibodies for monitoring veterinary drug residues (Cooper et al., 2004).
Monoclonal Antibody-Based ELISA : Diblíková et al. (2005) described a sensitive and specific monoclonal ELISA for determining AOZ in various animal tissues. This method closely matched the sensitivity of confirmatory LC–MS/MS methods (Diblíková et al., 2005).
Temperature Measurement in Pig Rooms : Wagenberg et al. (2005) explored the use of AOZ temperature in climate control in pig rooms, aiming to improve environmental conditions for animal welfare (Wagenberg et al., 2005).
Impedimetric Immunosensor Development : Yang et al. (2011) presented a novel label-free electrochemical impedimetric immunosensor for AOZ detection in food products, offering a rapid and reliable method for food safety monitoring (Yang et al., 2011).
Propriétés
IUPAC Name |
3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-15-16-7-8-19-14(16)18/h1-6,9,17H,7-8H2/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGUXXEPZHHTD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C\C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aoz-HN | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

